
2-(3,4-dihydro-1H-isochromen-1-yl)-1-(3,3-dimethylmorpholin-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dihydro-1H-isochromen-1-yl)-1-(3,3-dimethylmorpholin-4-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is commonly known as DIME or DIMEB, and it is a synthetic molecule that belongs to the family of isochromenes. DIMEB has unique properties that make it an important compound in the field of pharmacology, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
DIMEB has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. DIMEB has been shown to inhibit the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DIMEB has also been shown to have antiviral activity against HIV-1 and HSV-1.
Mécanisme D'action
The mechanism of action of DIMEB is not fully understood. It is believed to act by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase (PDE). It also inhibits the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a key role in inflammation and cell survival.
Biochemical and Physiological Effects:
DIMEB has been shown to have several biochemical and physiological effects. It has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It also has anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. DIMEB has been shown to have antiviral activity against HIV-1 and HSV-1. It also has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
DIMEB has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also stable and can be stored for a long time. However, there are some limitations to using DIMEB in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has low bioavailability, which means that it may not be effective in vivo.
Orientations Futures
There are several future directions for research on DIMEB. One direction is to study its potential use as an anti-inflammatory and anti-tumor agent in vivo. Another direction is to study its potential use as an antiviral agent against other viruses such as influenza and hepatitis C. Additionally, further research is needed to understand the mechanism of action of DIMEB and to improve its bioavailability and solubility.
Méthodes De Synthèse
The synthesis of DIMEB involves the reaction between 3,4-dihydroisocoumarin and 3,3-dimethylmorpholine in the presence of a base such as potassium carbonate. The reaction takes place in an aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at a temperature of 100-120°C. The product is then purified using column chromatography to obtain the desired compound. The yield of the reaction is around 60-70%.
Propriétés
IUPAC Name |
2-(3,4-dihydro-1H-isochromen-1-yl)-1-(3,3-dimethylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-17(2)12-20-10-8-18(17)16(19)11-15-14-6-4-3-5-13(14)7-9-21-15/h3-6,15H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYKVLGKCAUIED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C(=O)CC2C3=CC=CC=C3CCO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydro-1H-isochromen-1-yl)-1-(3,3-dimethylmorpholin-4-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methylsulfanylcyclohexyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7594381.png)
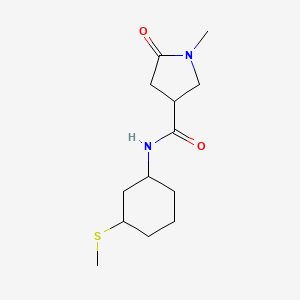
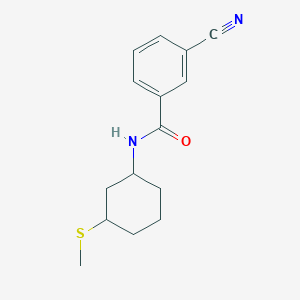
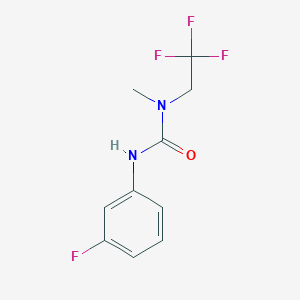
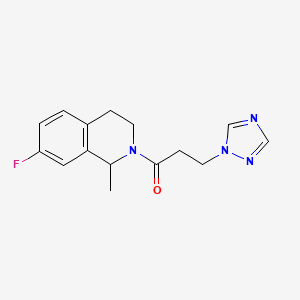
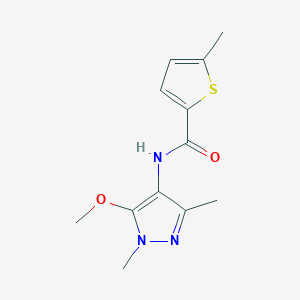


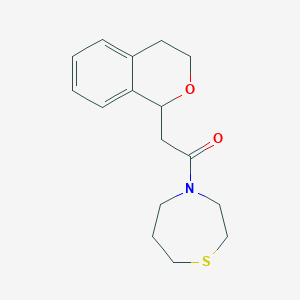


![2-Azaspiro[5.5]undec-9-en-2-yl-(4-hydroxythiophen-2-yl)methanone](/img/structure/B7594469.png)

![1-Methyl-3-[(2-methyl-1,3-thiazol-5-yl)methylsulfanyl]pyrrolidin-2-one](/img/structure/B7594493.png)